

Spectroscopic comparison of 2,4,5-Trimethylaniline and its hydrochloride salt

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Compound of Interest

Compound Name: 2,4,5-Trimethylaniline
hydrochloride

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A Spectroscopic Showdown: 2,4,5-Trimethylaniline vs. Its Hydrochloride Salt

For researchers, scientists, and drug development professionals, understanding the nuanced differences between a free base and its salt form is critical. This guide provides an objective, data-driven comparison of the spectroscopic properties of 2,4,5-trimethylaniline and its hydrochloride salt, offering insights into the structural changes that occur upon protonation.

This comparison utilizes key spectroscopic techniques—Nuclear Magnetic resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—to elucidate the distinct spectral signatures of the aromatic amine and its corresponding salt. The protonation of the amino group in 2,4,5-trimethylaniline to form the anilinium ion in the hydrochloride salt leads to significant alterations in the molecule's electronic environment, which are reflected in their respective spectra.

At a Glance: Key Spectroscopic Differences

Spectroscopic Technique	2,4,5-Trimethylaniline (Free Base)	2,4,5-Trimethylaniline Hydrochloride (Salt)	Key Differences upon Protonation
^1H NMR	Aromatic protons at ~6.5-7.0 ppm; $-\text{NH}_2$ protons as a broad singlet.	Aromatic protons shift downfield; $-\text{NH}_3^+$ protons appear as a broad singlet at a more downfield position.	Deshielding of aromatic and amino protons.
^{13}C NMR	Ipso-carbon (C-N) is shielded; other aromatic carbons are less affected.	Ipso-carbon (C-N) is significantly deshielded; other aromatic carbons also experience a downfield shift.	Significant downfield shift of the carbon attached to the nitrogen.
FT-IR	Two distinct N-H stretching bands around 3300-3500 cm^{-1} .	A broad, strong N^+-H stretching band appears at lower wavenumbers (around 2800-3000 cm^{-1}).	Disappearance of the primary amine N-H stretches and appearance of the ammonium N^+-H stretch.
UV-Vis	Exhibits characteristic benzenoid absorption bands.	A hypsochromic (blue) shift of the primary absorption band is expected.	Alteration of the interaction between the nitrogen lone pair and the aromatic π -system.

In-Depth Spectroscopic Analysis

The following tables summarize the quantitative spectroscopic data for 2,4,5-trimethylaniline and its hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectral Data

Compound	Solvent	Chemical Shift (δ) [ppm]
2,4,5-Trimethylaniline	CDCl_3	~ 6.8 (s, 1H, Ar-H), ~ 6.6 (s, 1H, Ar-H), ~ 3.6 (br s, 2H, $-\text{NH}_2$), ~ 2.2 (s, 3H, Ar- CH_3), ~ 2.15 (s, 3H, Ar- CH_3), ~ 2.1 (s, 3H, Ar- CH_3)
2,4,5-Trimethylaniline HCl	$\text{DMSO}-d_6$	~ 7.0 (s, 1H, Ar-H), ~ 6.9 (s, 1H, Ar-H), ~ 9.5 (br s, 3H, $-\text{NH}_3^+$), ~ 2.3 (s, 3H, Ar- CH_3), ~ 2.2 (s, 3H, Ar- CH_3), ~ 2.1 (s, 3H, Ar- CH_3)

Table 2: ^{13}C NMR Spectral Data

Compound	Solvent	Chemical Shift (δ) [ppm]
2,4,5-Trimethylaniline	CDCl_3	~ 143 (C-N), ~ 132 , ~ 130 , ~ 128 , ~ 125 , ~ 117 (Ar-C), ~ 20 , ~ 19 , ~ 18 (Ar- CH_3)
2,4,5-Trimethylaniline HCl	$\text{DMSO}-d_6$	~ 135 (C-N), ~ 138 , ~ 131 , ~ 130 , ~ 129 , ~ 120 (Ar-C), ~ 19 , ~ 18 , ~ 17 (Ar- CH_3)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: FT-IR Spectral Data

Compound	Sample Prep.	Wavenumber (cm ⁻¹)	Assignment
2,4,5-Trimethylaniline	KBr Pellet	~3450, ~3370	N-H stretching (asymmetric & symmetric)
~3000	Aromatic C-H stretching		
~1620	N-H bending		
~1510	Aromatic C=C stretching		
2,4,5-Trimethylaniline HCl	KBr Pellet	~2800-3000 (broad)	N ⁺ -H stretching
~3000	Aromatic C-H stretching		
~1600	N ⁺ -H bending		
~1500	Aromatic C=C stretching		

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Spectral Data

Compound	Solvent	λ_{max} [nm]
2,4,5-Trimethylaniline	Ethanol	~240, ~290
2,4,5-Trimethylaniline HCl	Water	~230, ~280

Experimental Protocols

The following are generalized protocols for the spectroscopic analyses cited in this guide.

NMR Spectroscopy

- Sample Preparation:
 - 2,4,5-Trimethylaniline: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl_3) in a standard 5 mm NMR tube.
 - **2,4,5-Trimethylaniline Hydrochloride**: Dissolve 5-10 mg of the salt in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d_6) in a standard 5 mm NMR tube.
- Data Acquisition:
 - Acquire ^1H and ^{13}C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
 - For ^1H NMR, a typical spectral width of -2 to 12 ppm is used with a sufficient number of scans to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, a spectral width of 0 to 200 ppm is common, with proton decoupling.

FT-IR Spectroscopy

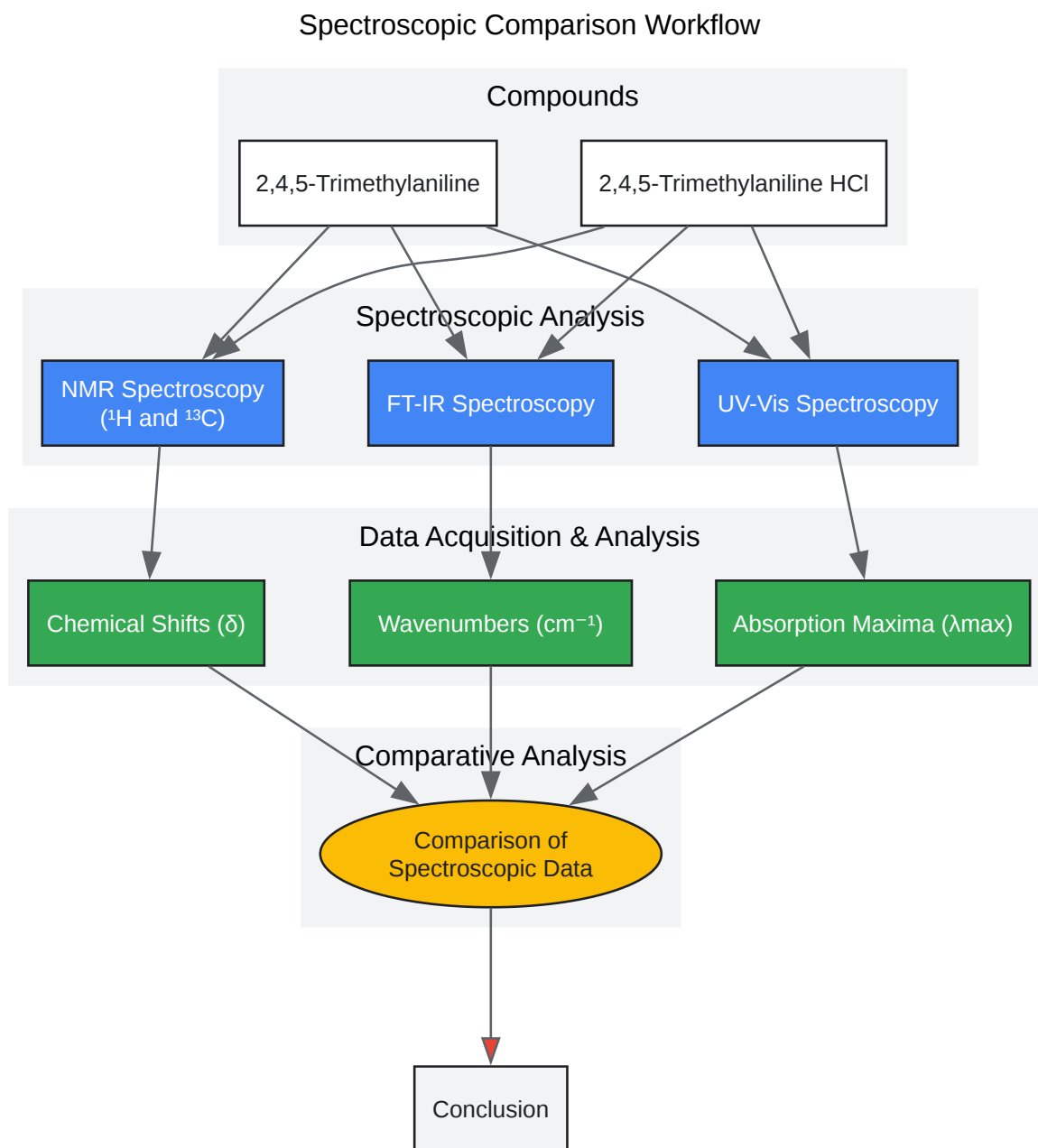
- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of the sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000 to 400 cm^{-1} .

UV-Vis Spectroscopy

- Sample Preparation:
 - 2,4,5-Trimethylaniline: Prepare a stock solution in ethanol and dilute to a final concentration of approximately 10^{-4} to 10^{-5} M.
 - **2,4,5-Trimethylaniline Hydrochloride**: Prepare a stock solution in deionized water and dilute to a final concentration of approximately 10^{-4} to 10^{-5} M.
- Data Acquisition:
 - Use a quartz cuvette with a 1 cm path length.
 - Record a baseline spectrum using the respective solvent (ethanol or water).
 - Record the absorbance spectrum of the sample solution over a wavelength range of 200 to 400 nm.

Visualizing the Comparison Workflow

The logical flow of the spectroscopic comparison is outlined in the diagram below.

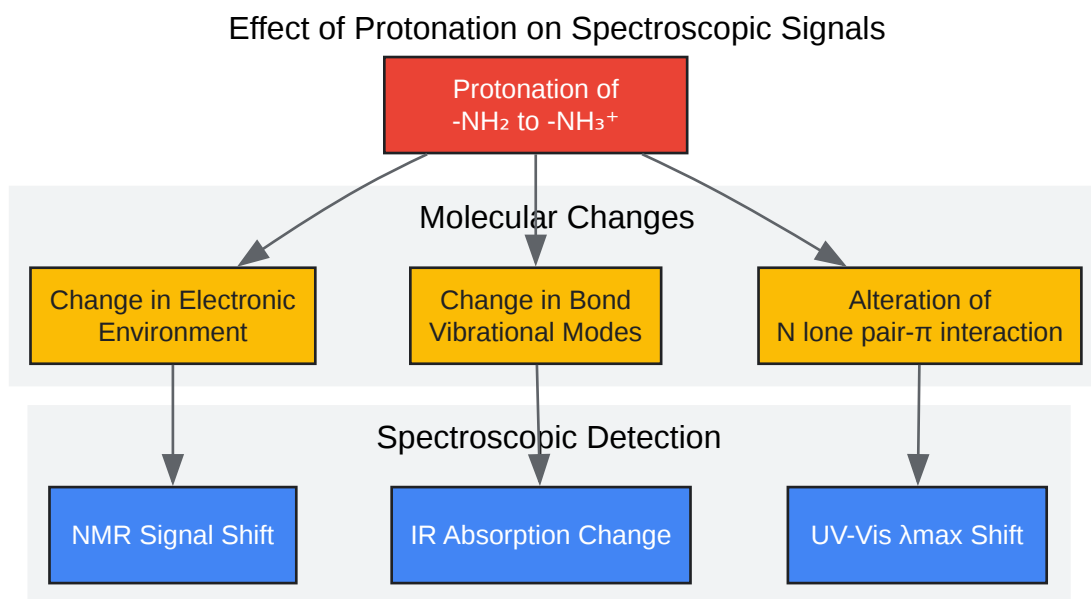


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Caption: Workflow for the spectroscopic comparison of 2,4,5-Trimethylaniline and its hydrochloride salt.

Signaling Pathway of Spectroscopic Change

The protonation of the amine group initiates a cascade of electronic and structural changes that are detected by different spectroscopic methods.



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Caption: The impact of amine protonation on observed spectroscopic signals.

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